2-((5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl)cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

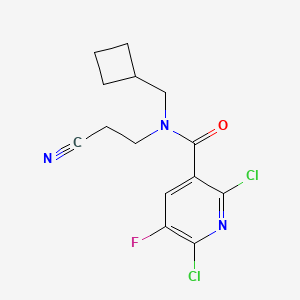

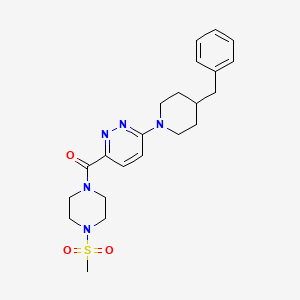

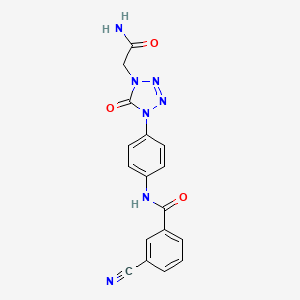

The compound “2-((5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl)cyclohexanecarboxylic acid” is a research chemical . It has a molecular formula of C21H24N2O4S and a molecular weight of 400.49 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H24N2O4S . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Groups

One application involves the use of similar carbamoyl and carboxylic acid derivatives as photoremovable protecting groups in organic synthesis. For instance, 2,5-dimethylphenacyl esters have been studied for their efficiency in releasing carboxylic acids upon irradiation, showcasing potential in biochemistry for "caged compounds" applications (Zabadal et al., 2001). This research highlights the relevance of such compounds in creating light-sensitive groups that can be strategically removed to trigger biochemical processes.

Synthesis of Novel Compounds

Research on the synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrates the versatility of cyclohexyl and benzyl isocyanide derivatives in forming cyclic dipeptidyl ureas (Sañudo et al., 2006). These findings suggest a broad applicability in synthesizing complex molecules that could serve as building blocks for pharmaceuticals or as tools for studying biological systems.

Aromatic Retinoic Acid Analogues

The exploration of aromatic analogues of retinoic acids, with structures potentially similar to the carboxylic acid , underscores the significance of such compounds in developing chemopreventive agents for epithelial cancer treatment (Dawson et al., 1981). This research avenue is particularly promising for creating more effective and targeted therapies.

Chemical Reaction Studies

Studies on the reactions of 2-carbamoylthiophenes with cycloalkanones to form imines reveal the chemical versatility and potential applications of these compounds in synthesizing a variety of heterocyclic structures (Klemm et al., 1995). Such reactions are fundamental in organic chemistry, contributing to the synthesis of compounds with potential applications in medicinal chemistry and material science.

Enantioselective Recognition

The development of enantioselective fluorescent sensors for chiral acid recognition using cyclohexane-1,2-diamine-based molecules showcases another application, emphasizing the importance of structural elements similar to the carboxylic acid in creating selective sensors (Li et al., 2007). These sensors have applications in analytical chemistry, particularly in detecting and quantifying enantiomeric purity, which is crucial in pharmaceuticals.

Eigenschaften

IUPAC Name |

2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-12-16(11-13-7-3-2-4-8-13)28-20(17(12)18(22)24)23-19(25)14-9-5-6-10-15(14)21(26)27/h2-4,7-8,14-15H,5-6,9-11H2,1H3,(H2,22,24)(H,23,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANHQLBNKVOICA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

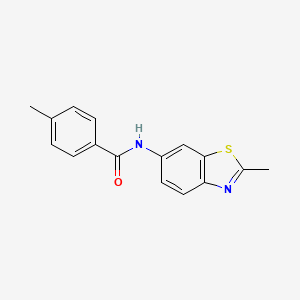

![2-(2-Methylphenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2747151.png)

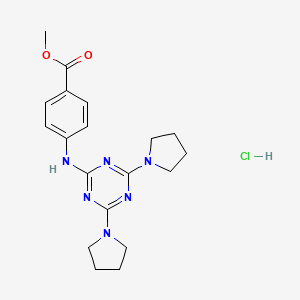

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2747164.png)

![[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2747165.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide](/img/structure/B2747173.png)